molecular formula C15H13NO2S2 B2607034 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide CAS No. 2097933-43-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide

Cat. No.: B2607034
CAS No.: 2097933-43-0
M. Wt: 303.39
InChI Key: CTFMHSIHICJBTP-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked to an ethyl chain substituted with both furan-2-yl and thiophen-2-yl groups. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c17-15(11-5-8-19-10-11)16-9-12(13-3-1-6-18-13)14-4-2-7-20-14/h1-8,10,12H,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFMHSIHICJBTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of a furan-thiophene intermediate. This can be achieved through a Friedel-Crafts acylation reaction, where furan and thiophene are reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction. This involves reacting the intermediate with thiophene-3-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Reduced derivatives with hydrogenated rings

    Substitution: Halogenated derivatives

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways that regulate cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

The compound is compared to structurally related carboxamide derivatives containing thiophene, furan, or hybrid heterocycles. Key comparisons include:

Structural Analogues

Table 1: Structural Comparison of Selected Thiophene/Furan Carboxamides

Compound Name Substituents/Modifications Key Features Reference
N-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide Ethyl bridge with furan-2-yl and thiophen-2-yl Dual heterocyclic substitution; thiophene-3-carboxamide core N/A
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl acetyl group; 3-cyano substitution Single thiophene ring; activated nitrile group for reactivity
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene-2-carboxamide; nitroaniline substituent Planar structure with nitro group; strong intermolecular interactions
N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolone Thiophen-2-yl linked to quinolone Antibacterial activity; hybrid pharmacophore design
2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide Thiophene-3-carboxamide with hydrazine side chain Functionalized for acyl azide synthesis; potential for click chemistry
Functional Group Impact
  • Thiophene-3-carboxamide vs. Thiophene-2-carboxamide : The position of the carboxamide group (3 vs. 2) influences electronic distribution and hydrogen-bonding capacity. For example, thiophene-2-carboxamides () exhibit stronger intermolecular interactions due to proximity to the sulfur atom .
  • Furan vs.

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates furan and thiophene rings, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.

Structural Characteristics

The molecular formula of this compound is C13H12N2O2S3C_{13}H_{12}N_2O_2S_3. Its structure facilitates various interactions with biological targets, enhancing its potential as a therapeutic agent. The presence of both furan and thiophene moieties suggests that this compound may exhibit significant bioactivity against various pathogens and cancer cells.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives containing furan and thiophene have shown efficacy against multidrug-resistant strains of bacteria, including Staphylococcus aureus . The mechanism of action often involves disrupting bacterial cell walls or interfering with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. For example, it has been shown to inhibit cell proliferation in human leukemia cell lines by affecting key regulatory pathways involved in cell cycle progression . The compound's ability to induce apoptosis may be linked to its interaction with specific cellular targets, leading to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Cytotoxicity Against K562 Cells : A study explored the cytotoxic effects of thiophene derivatives on K562 human myelogenous leukemia cells. Results indicated significant inhibition of inosine monophosphate dehydrogenase (IMPDH), leading to altered nucleotide pools that favor apoptosis .
  • Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of thiophene derivatives against Bacillus cereus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, suggesting strong antimicrobial potential when compared to standard antibiotics like gentamicin .

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the thiophene core through cyclization reactions.
  • Introduction of the furan substituent via coupling reactions.
  • Final amidation step to produce the carboxamide functionality.

Optimization techniques such as column chromatography are employed to enhance yield and purity .

Comparative Analysis

A comparison with other similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
ThiophenesThiophene ringAntimicrobial
FuransFuran ringAnticancer
N-(pyrimidin-2-yl)-4-(thiophen-2-ylmethylene)aminobenzenesulfonamidePyrimidine, thiopheneAntimicrobial

This table illustrates how variations in structural components can influence biological activity, emphasizing the potential for developing targeted therapies based on these frameworks.

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